molecular formula C6H8ClNO2 B6170446 3-(chloromethyl)-3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole CAS No. 2649023-25-4

3-(chloromethyl)-3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole

Cat. No.: B6170446
CAS No.: 2649023-25-4
M. Wt: 161.58 g/mol
InChI Key: BOUYGVALPQDYMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(chloromethyl)-3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole is a heterocyclic compound that features a fused ring system containing both furan and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chloromethyl-substituted furan with an oxazole derivative. The reaction conditions often require the use of a base, such as sodium hydride, and a polar aprotic solvent like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(chloromethyl)-3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological macromolecules, leading to the modulation of their activity. Additionally, the fused ring system can interact with various enzymes and receptors, influencing their function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(chloromethyl)-1H-pyrrolo[3,2-d][1,2]oxazole: Similar structure but with a pyrrole ring instead of furan.

    3-(chloromethyl)-1H-indole[3,2-d][1,2]oxazole: Contains an indole ring, offering different electronic properties.

Uniqueness

3-(chloromethyl)-3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole is unique due to its fused furan-oxazole ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with diverse biological activities .

Properties

CAS No.

2649023-25-4

Molecular Formula

C6H8ClNO2

Molecular Weight

161.58 g/mol

IUPAC Name

3-(chloromethyl)-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole

InChI

InChI=1S/C6H8ClNO2/c7-3-5-4-1-2-9-6(4)10-8-5/h4,6H,1-3H2

InChI Key

BOUYGVALPQDYMN-UHFFFAOYSA-N

Canonical SMILES

C1COC2C1C(=NO2)CCl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.